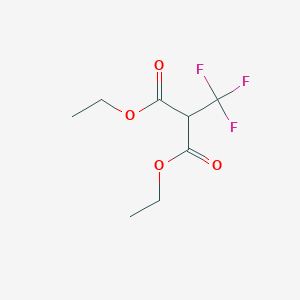
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride, also known as N-BFC, is a small molecule that has been used for a variety of scientific research applications. It is a derivative of benzofuran, which is a heterocyclic aromatic compound with a five-membered ring structure. N-BFC has been used to study a wide range of biological processes, including protein-protein interactions, enzyme kinetics, and signal transduction pathways.
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride is not fully understood. However, it is believed that the molecule binds to specific proteins or enzymes and modulates their activity. This can lead to changes in the activity of other proteins or enzymes, which can then result in changes in cellular processes. For example, N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has been shown to bind to the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of cell growth and metabolism. By binding to PI3K, N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride can modulate its activity, which can result in changes in cell growth and metabolism.
Biochemical and Physiological Effects
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, proteins, and other biomolecules, which can lead to changes in cellular processes. Additionally, N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has been shown to have anti-inflammatory and anti-cancer effects in animal models. It has also been shown to have neuroprotective effects, which could potentially be used to treat neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is relatively stable and has a high degree of solubility, which makes it easy to work with in aqueous solutions. However, N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride also has some limitations. It is not very potent, so it may require higher concentrations for certain applications. Additionally, it is not very selective, so it may interact with other proteins or enzymes.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride in scientific research. It could be used to develop novel therapeutics for a variety of diseases, including cancer, neurological disorders, and inflammation. Additionally, it could be used to study the structure and dynamics of proteins and other biomolecules. Finally, it could be used to develop more efficient and selective drug targets for drug discovery.
Synthesemethoden
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride can be synthesized in a two-step process. The first step involves the reaction of benzofuran-2-carboxylic acid with 2-aminoethanol in the presence of a base catalyst. This reaction produces a carboxylic amide intermediate, which is then reacted with hydrochloric acid to form N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride hydrochloride. The second step involves the addition of hydrochloric acid to the carboxylic amide intermediate to form the desired product. The reaction is typically carried out at room temperature and is very efficient, producing a yield of up to 95%.
Wissenschaftliche Forschungsanwendungen
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in protein-protein interaction studies, as well as in enzyme kinetics and signal transduction studies. It has also been used as a fluorescent probe to study the structure and dynamics of proteins and other biomolecules. Additionally, N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has been used in drug discovery studies to identify novel drug targets and to understand the mechanism of action of existing drugs.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride involves the reaction of 2-benzofurancarboxylic acid with ethylenediamine, followed by conversion of the resulting amide to the hydrochloride salt.", "Starting Materials": [ "2-benzofurancarboxylic acid", "ethylenediamine", "hydrochloric acid", "diethyl ether", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-benzofurancarboxylic acid (1.0 g, 6.2 mmol) in diethyl ether (20 mL) and add ethylenediamine (0.5 mL, 7.5 mmol).", "Step 2: Add a catalytic amount of hydrochloric acid to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Extract the product with diethyl ether (3 x 20 mL) and wash the combined organic layers with water (20 mL).", "Step 4: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in water (10 mL) and add hydrochloric acid (1 M) until the pH reaches 2.", "Step 6: Cool the solution to 0°C and filter the resulting precipitate.", "Step 7: Wash the precipitate with cold water (10 mL) and dry under vacuum to obtain N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride as a white solid (yield: 70%)." ] } | |
CAS-Nummer |
1588364-70-8 |
Produktname |
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride |
Molekularformel |
C11H13ClN2O2 |
Molekulargewicht |
240.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



